pKa Preservation vs. Alanine Ensures pH-Dependent Behavior Matches Native Amino Acid
A direct head-to-head comparison of 3-fluoroalanine with its non-fluorinated parent, alanine, reveals that the introduction of a single fluorine atom at the β-carbon does not significantly alter the fundamental acid-base properties of the amino acid. Quantum chemical calculations (DFT, SCS-MP2) and experimental data show that the atomic charges on the amino and carboxyl groups are virtually unchanged, leading to experimentally determined pKa values that are 'almost equal' for both compounds [1]. This contrasts with other fluorinated amino acids, such as trifluoroalanine, which becomes a significantly stronger acid [2].
| Evidence Dimension | Acid-Base Chemistry (pKa) |
|---|---|
| Target Compound Data | pKa values 'almost equal' to alanine (specific numerical value not provided in source, but difference stated as non-significant) |
| Comparator Or Baseline | Alanine (pKa values 'almost equal' to 3-fluoroalanine) |
| Quantified Difference | No significant difference (pKa values are nearly identical) |
| Conditions | Aqueous solution, both experimental and theoretical (CPCM) models |
Why This Matters
For procurement, this means 3-fluoroalanine will behave similarly to alanine in terms of solubility and ionization across a physiological pH range, simplifying formulation and assay development compared to more drastically altered fluorinated analogs.
- [1] Humelnicu, I., Würthwein, E. U., & Haufe, G. (2012). The conformers of 3-fluoroalanine. A theoretical study. Organic & Biomolecular Chemistry, 10(10), 2084-2093. DOI: 10.1039/c2ob06492h View Source
- [2] Humelnicu, I., Würthwein, E. U., & Haufe, G. (2006). Alanine and α-fluoroalanine have virtually the same pKa values, whereas trifluoroalanine proves to be a fairly strong acid. Angewandte Chemie, International Edition. (Mentioned in search result 6 from search 2) View Source
